3-(1,4-Dimethyl-2-pyrrolidinyl)indole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,4-Dimethyl-2-pyrrolidinyl)indole hydrochloride is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4-Dimethyl-2-pyrrolidinyl)indole hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . The resulting product undergoes several steps to yield the desired indole derivative.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The process is optimized to ensure the purity and stability of the final product, which is crucial for its applications in various fields.
Chemical Reactions Analysis
Types of Reactions
3-(1,4-Dimethyl-2-pyrrolidinyl)indole hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid, while reduction may yield 2,3-dihydroindole derivatives.
Scientific Research Applications
3-(1,4-Dimethyl-2-pyrrolidinyl)indole hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, including its use as a pharmacophore in drug design.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1,4-Dimethyl-2-pyrrolidinyl)indole hydrochloride involves its interaction with specific molecular targets and pathways. The indole scaffold binds with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(1,5-Dimethyl-2-pyrrolidinyl)-1H-indole: Another indole derivative with similar structural features.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Indole-2-carboxylic acid: A synthetic indole derivative with potential biological activities.
Uniqueness
3-(1,4-Dimethyl-2-pyrrolidinyl)indole hydrochloride is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
19134-10-2 |
---|---|
Molecular Formula |
C14H19ClN2 |
Molecular Weight |
250.77 g/mol |
IUPAC Name |
3-(1,4-dimethylpyrrolidin-1-ium-2-yl)-1H-indole;chloride |
InChI |
InChI=1S/C14H18N2.ClH/c1-10-7-14(16(2)9-10)12-8-15-13-6-4-3-5-11(12)13;/h3-6,8,10,14-15H,7,9H2,1-2H3;1H |
InChI Key |
FYSBYQYDBNHFED-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC([NH+](C1)C)C2=CNC3=CC=CC=C32.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.